C.I. Basic Violet 1, molybdatetungstatephosphate

Description

Properties

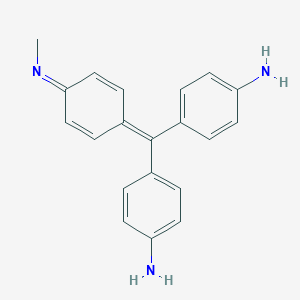

IUPAC Name |

4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDURZSYQTXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862637 | |

| Record name | 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-82-2 | |

| Record name | C.I. Pigment Violet 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Oxidative Condensation of Dimethylaniline

Basic Violet 1, the cationic dye component, is synthesized via oxidative condensation of N,N-dimethylaniline. The reaction employs copper sulfate (CuSO₄) as a catalyst, phenol as a stabilizer, and sodium chloride (NaCl) to control ionic strength. The process occurs in three phases:

-

Oxidative coupling : Dimethylaniline undergoes oxidation in the presence of CuSO₄, forming a triphenylmethane intermediate.

-

Acid-base transformation : The intermediate is treated with hydrochloric acid (HCl) to protonate the central carbon.

-

Salting out : Sodium chloride precipitates the dye as a crystalline powder.

Key Parameters:

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 60–80°C | Optimizes reaction kinetics |

| pH | 1–2 | Stabilizes cationic structure |

| Reaction time | 4–6 hours | Ensures complete condensation |

| Yield | 75–85% | Industry-standard efficiency |

The product is a green crystalline powder with a metallic luster, soluble in water and ethanol but insoluble in nonpolar solvents.

Preparation of Molybdatetungstatephosphate Heteropolyanion

Solid-State Synthesis

The molybdate-tungstate-phosphate heteropolyanion is synthesized via high-temperature solid-state reactions, a method adapted from phosphor and anticorrosion pigment production.

Procedure:

-

Precursor mixing : Molybdenum trioxide (MoO₃), tungsten trioxide (WO₃), and ammonium phosphate ((NH₄)₂HPO₄) are combined in a 1:1:1 molar ratio.

-

Calcination : The mixture is heated at 900–1,000°C for 6–8 hours in a muffle furnace.

-

Acid treatment : The calcined product is dissolved in dilute nitric acid (HNO₃, 1 M) to form the heteropolyacid.

Characterization Data:

| Property | Value | Method |

|---|---|---|

| Crystal structure | Tetragonal (I4₁/a) | XRD |

| Particle size | 0.8–2.5 µm | SEM |

| Thermal stability | Stable up to 400°C | TGA |

This method yields a highly crystalline heteropolyanion with strong UV absorption, critical for subsequent lake pigment formation.

Formation of the Lake Pigment

Precipitation Method

The lake pigment is formed by mixing Basic Violet 1 with the heteropolyacid under controlled conditions.

Steps:

-

Dye dissolution : Basic Violet 1 is dissolved in deionized water (50 g/L).

-

Acid addition : The heteropolyacid solution is added dropwise at 60°C while stirring.

-

pH adjustment : The mixture is adjusted to pH 3–4 using ammonium hydroxide (NH₄OH) to precipitate the pigment.

-

Filtration and drying : The precipitate is vacuum-filtered, washed with ethanol, and dried at 80°C.

Optimization Data:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes complexation rate |

| Stirring speed | 300–400 rpm | Prevents agglomeration |

| Drying time | 12–24 hours | Ensures moisture removal |

The final product exhibits a bluish-purple hue and is insoluble in aqueous and organic solvents, confirming successful complexation.

Modern Advances in Synthesis

Sol-Gel Hydrothermal Method

Recent studies propose a sol-gel approach to enhance particle uniformity:

-

Sol formation : Basic Violet 1 and heteropolyacid precursors are dissolved in ethylene glycol.

-

Hydrothermal treatment : The solution is heated at 150°C for 12 hours in an autoclave.

-

Annealing : The gel is annealed at 400°C to remove organic residues.

Advantages:

-

Particle size : 50–100 nm (vs. microns in solid-state methods).

-

Color purity : Higher chromaticity coordinates (CIE x = 0.68, y = 0.32).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Particle Size | Energy Consumption | Scalability |

|---|---|---|---|---|

| Solid-State | 80–85 | 0.8–2.5 µm | High | Industrial |

| Precipitation | 70–75 | 1–5 µm | Moderate | Lab-scale |

| Sol-Gel | 60–65 | 50–100 nm | Very High | Specialty |

The solid-state method remains dominant for bulk production, while sol-gel techniques cater to niche applications requiring nanoscale particles.

Chemical Reactions Analysis

Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are often employed.

Substitution: Various nucleophiles can be used to substitute specific functional groups on the dye molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .

Scientific Research Applications

Chemistry: In chemistry, C.I. Basic Violet 1, molybdatetungstatephosphate is used as a pH indicator and in various analytical techniques such as Fourier transform infrared microspectroscopy (MFTIR) and x-ray fluorescence (XRF) .

Biology: The compound is used in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis .

Medicine: In medicine, it is used in histological staining to differentiate between different types of cells and tissues, providing valuable insights for diagnostic purposes .

Industry: Industrially, the dye is used in printing inks, water-based flexographic printing inks, and offset printing inks. It is also used for coloring cultural and educational goods .

Mechanism of Action

The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .

Comparison with Similar Compounds

Physical and Chemical Properties

- Color : Bright blue-violet with a metallic luster .

- Density : 2.15–2.30 g/cm³ .

- Oil Absorption : 41–77 g/100g, indicating moderate-to-high binder requirements in coatings .

- Lightfastness: Marketed as "Light Fast Violet Lake," suggesting superior resistance to UV degradation compared to non-lake dyes .

Applications

Primarily used in inks, educational products, and coatings where transparency and color intensity are critical . Its insolubility makes it ideal for aqueous systems and plastics .

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares C.I. Basic Violet 1, molybdatetungstatephosphate (Pigment Violet 3) with two structurally related lake pigments:

| Property | This compound (Pigment Violet 3) | Pigment Violet 1 | Pigment Violet 2 |

|---|---|---|---|

| CAS Number | 1325-82-2 | 1326-03-0 | 1326-04-1 |

| Dye Component | C.I. Basic Violet 1 (C24H28ClN3) | 9-(2-Carboxyphenyl)xanthylium derivative | 3,6-Bis(diethylamino)xanthylium derivative |

| Anion | Molybdatetungstatephosphate | Molybdatetungstatephosphate | Molybdatetungstatephosphate |

| Molecular Formula | Complex structure (exact formula unspecified) | C56H67MoN4O18PW | C60H75MoN4O18PW |

| Molecular Weight | ~2,300–2,400 g/mol (estimated) | ~2,373 g/mol | 2,373.21 g/mol |

| Key Substituents | Methylimino groups | Carboxyphenyl groups | Ethoxycarbonyl groups |

| Color Shade | Bright blue-violet | Magenta tone | Vivid magenta (e.g., Brillfast Vivid Magenta 6B) |

| Primary Applications | Inks, educational materials | Plastics, industrial coatings | High-performance coatings, textiles |

Structural Insights :

- Pigment Violet 3 derives its hue from the methylimino groups in the triarylmethane dye, while Pigment Violet 2 incorporates ethoxycarbonyl groups, enhancing solubility in non-polar matrices .

- The molybdatetungstatephosphate anion contributes to thermal stability and chemical resistance across all three pigments, but the dye component dictates color and application-specific performance .

Performance Comparison

Key Findings :

- Pigment Violet 3 excels in transparency and lightfastness , making it preferred for artistic inks and educational products .

- Pigment Violet 2 ’s higher thermal stability suits automotive coatings, but its opacity limits use in transparent films .

- Pigment Violet 1 balances cost and performance in plastics but has lower lightfastness than Pigment Violet 3 .

Biological Activity

C.I. Basic Violet 1, also known as molybdatetungstatephosphate, is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in various applications, including textiles, biological staining, and as a colorant in cosmetics. Understanding its biological effects is crucial for assessing its safety and potential health risks.

- Chemical Name : Benzenamine, N,N-dimethyl-, oxidized, molybdatetungstatephosphate

- CAS Number : 1325-82-2

- Molecular Formula : C28H31N2O3 (for the basic structure)

- Molecular Weight : Approximately 617 g/mol

- Appearance : Blue light purple powder

- Solubility : Soluble in water and ethanol

Toxicological Profile

Research indicates that C.I. Basic Violet 1 exhibits several biological activities that may pose health risks:

- Carcinogenic Potential : Studies have linked Basic Violet 1 to an increased incidence of astrocytomas in laboratory animals, suggesting potential carcinogenic effects in humans . The Cosmetic Ingredient Review Expert Panel has expressed concerns regarding the safety of this dye in cosmetic formulations due to its carcinogenic potential and insufficient dermal absorption data .

- Dermal Absorption : The presence of quaternary ammonium ions in Basic Violet 1 suggests that its penetration across the epidermis is slow, which may reduce acute toxicity but raises concerns about long-term exposure effects .

Ecotoxicity

The environmental impact of C.I. Basic Violet 1 has been assessed through various studies:

- Low Ecological Risk : According to a draft screening assessment by the Canadian government, the ecological risk associated with Pigment Violet 1 (which includes C.I. Basic Violet 1) is considered low. The assessment evaluated exposure profiles and concluded there was minimal concern for ecological harm from this compound .

Case Study: Carcinogenicity in Laboratory Animals

A notable study investigated the carcinogenic effects of C.I. Basic Violet 1 on laboratory animals. The findings revealed:

- An increase in brain tumors (astrocytomas) among test subjects exposed to high concentrations of the dye.

- Observations of increased mortality rates and changes in organ weights and food consumption patterns .

Research on Dermal Safety

A comprehensive review highlighted the necessity for further dermal absorption studies to evaluate the safety of Basic Violet 1 in cosmetics. The lack of sufficient data on its absorption rates necessitates additional research to understand potential risks fully .

Comparative Analysis with Other Dyes

To contextualize the biological activity of C.I. Basic Violet 1, a comparison with other related dyes (Basic Violet 3 and Basic Red 29) is presented below:

| Dye Name | CAS Number | Carcinogenic Potential | Dermal Absorption Concerns | Ecotoxicity Risk |

|---|---|---|---|---|

| C.I. Basic Violet 1 | 1325-82-2 | Yes | High | Low |

| C.I. Basic Violet 3 | 8004-87-3 | Yes | Moderate | Low |

| C.I. Basic Red 29 | CAS RN 26694-69-9 | Low | Low | Low |

Q & A

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis?

- Implement design of experiments (DoE) frameworks (e.g., response surface methodology) to optimize reaction parameters (pH, temperature, stoichiometry). Use multivariate analysis (PCA or PLS) to identify critical quality attributes (CQAs) affecting purity and yield. Validate robustness with 3-batch reproducibility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.